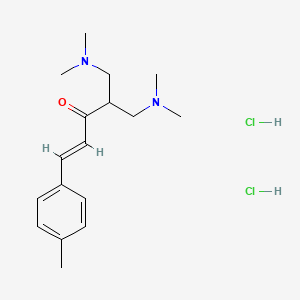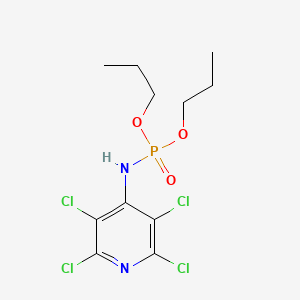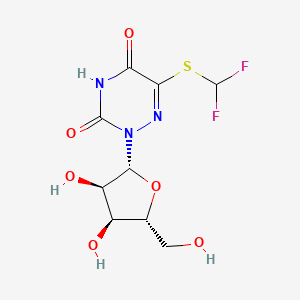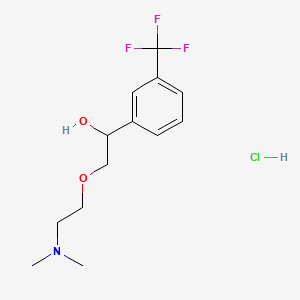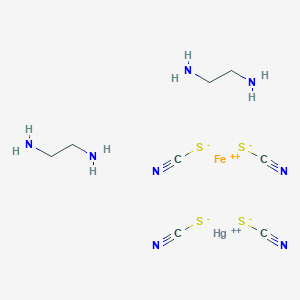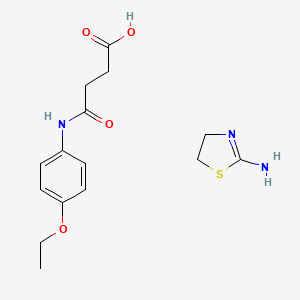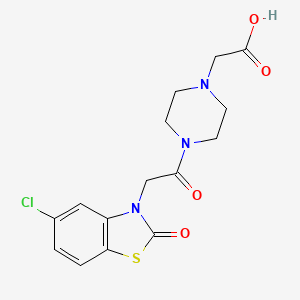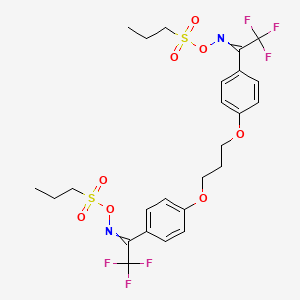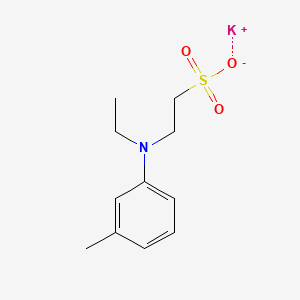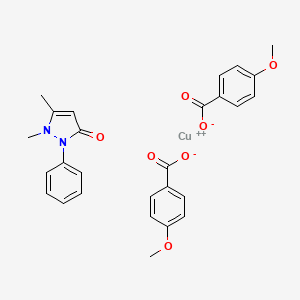
3,4-Dihydroxymethamphetamine-4-O-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxymethamphetamine 4-sulfate, commonly referred to as Dhma 4-sulfate, is a phase II metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is formed through the sulfation of 3,4-dihydroxymethamphetamine (DHMA) by sulfotransferases (SULTs) in the human body . Dhma 4-sulfate is primarily studied in the context of MDMA metabolism and its pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
Dhma 4-sulfate can be synthesized through the sulfation of 3,4-dihydroxymethamphetamine (DHMA). The reaction typically involves the use of a sulfating agent such as pyridine sulfur trioxide complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of Dhma 4-sulfate .
Industrial Production Methods
Industrial production of Dhma 4-sulfate is not well-documented, as it is primarily a research compound. the synthesis methods used in laboratory settings can be scaled up for industrial production if needed. This would involve optimizing the reaction conditions and using larger quantities of reagents.
化学反応の分析
Types of Reactions
Dhma 4-sulfate undergoes various chemical reactions, including:
Oxidation: Dhma 4-sulfate can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Dhma 4-sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dhma 4-sulfate can lead to the formation of different hydroxylated metabolites.
科学的研究の応用
Dhma 4-sulfate has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of MDMA and related compounds.
Biology: Researchers investigate its role in the metabolism of MDMA and its effects on biological systems.
Medicine: Dhma 4-sulfate is studied for its potential toxicological effects and its role in MDMA-induced neurotoxicity.
作用機序
Dhma 4-sulfate exerts its effects through its role as a metabolite of MDMA. It is formed by the action of sulfotransferases (SULTs) on 3,4-dihydroxymethamphetamine (DHMA). The sulfation process involves the transfer of a sulfate group from a donor molecule, such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS), to DHMA . This reaction is catalyzed by specific SULT isoenzymes, including SULT1A1 and SULT1A3 .
類似化合物との比較
Similar Compounds
3,4-Dihydroxymethamphetamine 3-sulfate: Another sulfate conjugate of DHMA, differing only in the position of the sulfate group.
4-Hydroxy-3-methoxymethamphetamine sulfate: A sulfate conjugate of another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA).
Uniqueness
Dhma 4-sulfate is unique due to its specific position of the sulfate group, which influences its metabolic pathway and pharmacokinetics. Its formation and role in MDMA metabolism make it a valuable compound for studying the effects and metabolism of MDMA .
特性
CAS番号 |
1294450-47-7 |
|---|---|
分子式 |
C10H15NO5S |
分子量 |
261.30 g/mol |
IUPAC名 |
[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
InChIキー |
XNMDQPRCBHALBJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


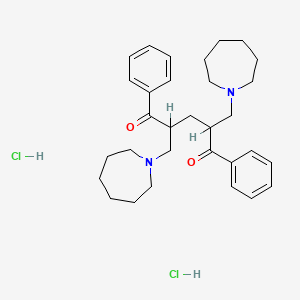
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
